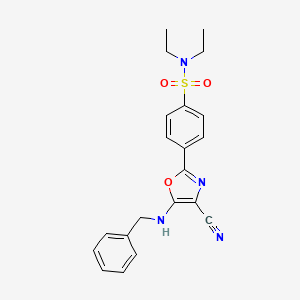

4-(5-(benzylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide

Description

4-(5-(Benzylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide is a sulfonamide derivative featuring a diethylbenzenesulfonamide core linked to a substituted oxazole ring. The oxazole moiety is modified with a cyano group at position 4 and a benzylamino group at position 5, conferring unique electronic and steric properties. Sulfonamides are well-known for their biological activities, particularly as antimicrobial agents, enzyme inhibitors, and anticancer agents .

Properties

IUPAC Name |

4-[5-(benzylamino)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3S/c1-3-25(4-2)29(26,27)18-12-10-17(11-13-18)20-24-19(14-22)21(28-20)23-15-16-8-6-5-7-9-16/h5-13,23H,3-4,15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJGVFDEGHSOGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-(benzylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the benzylamino group via nucleophilic substitution. The final step involves sulfonation to attach the benzenesulfonamide group. Reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the synthesis steps are optimized for efficiency and cost-effectiveness. The use of continuous flow reactors can also be employed to enhance reaction rates and scalability. Purification processes such as recrystallization and chromatography are crucial to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(5-(benzylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This reaction can modify the functional groups, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the cyano group, converting it into an amine.

Substitution: Nucleophilic substitution reactions can replace the benzylamino group with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce primary amines.

Scientific Research Applications

4-(5-(benzylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide has a wide range of applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound is used in biochemical assays to investigate enzyme interactions and protein binding.

Medicine: It has potential therapeutic applications, including as an antibacterial or antiviral agent.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-(benzylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds with active sites of enzymes, while the oxazole ring may participate in π-π interactions. These interactions can inhibit enzyme activity or alter protein function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Key Structural Differences

- Oxazole vs. Other Heterocycles : The target compound’s oxazole ring differs from thiadiazole () and benzothiazole () in electronic properties. Oxazole’s electron-deficient nature may enhance interactions with positively charged enzyme pockets, while thiadiazole’s sulfur atom could improve metabolic stability .

- The benzylamino group adds steric bulk and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

- Sulfonamide Linkage : Unlike benzamide-linked derivatives (), the sulfonamide group in the target compound provides a rigid, planar structure that can enhance hydrogen-bonding interactions with biological targets .

Functional Implications

- Antimicrobial Activity: highlights sulfonamide derivatives with oxazole rings (e.g., 5-methyl substitution) as antimicrobial agents. The target compound’s cyano and benzylamino groups may enhance binding to bacterial enzymes like dihydropteroate synthase, though solubility limitations could offset gains in potency .

- Enzyme Inhibition: The cyano group’s electron-withdrawing nature may stabilize interactions with catalytic residues in enzymes such as carbonic anhydrase or kinase targets, similar to other sulfonamide-based inhibitors .

- Pharmacokinetics: Compared to methoxy-substituted benzothiazoles (), the target compound’s benzylamino group may increase logP values, favoring blood-brain barrier penetration but requiring formulation adjustments for solubility .

Research Findings and Challenges

- Synthesis Complexity: The synthesis of the target compound likely involves multi-step reactions, similar to the enaminone-based methods described in and . The oxazole ring’s functionalization (cyano and benzylamino groups) may require specialized reagents or conditions, such as cyanation agents (e.g., CuCN) or benzylamine coupling .

- Biological Data Gaps : While and provide activity data for simpler oxazole-sulfonamides, the target compound’s biological profile remains uncharacterized in the provided evidence. Comparative studies are needed to evaluate its efficacy against antimicrobial or cancer targets.

- Solubility vs. Activity Trade-offs: The diethylsulfamoyl group (common in and ) generally improves solubility, but the benzylamino and cyano substituents may counter this effect, necessitating structural optimization .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for 4-(5-(benzylamino)-4-cyanooxazol-2-yl)-N,N-diethylbenzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the oxazole core via cyclization of benzylamino and cyano precursors. Key steps include sulfonamide coupling under anhydrous conditions (e.g., using DMF as a solvent) and controlled temperatures (60–80°C) to avoid side reactions. Catalysts like triethylamine may enhance sulfonamide bond formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity product .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy : Confirm benzylamino (δ 7.2–7.4 ppm for aromatic protons) and sulfonamide (δ 3.2–3.5 ppm for diethyl groups) moieties.

- Mass spectrometry (HRMS) : Verify molecular weight (expected [M+H]+ ~480–500 g/mol).

- HPLC : Assess purity (>95% recommended for biological assays) .

Q. What functional groups in this compound are most reactive, and how do they influence derivatization?

- Methodological Answer : The cyano group (C≡N) is susceptible to nucleophilic attack (e.g., hydrolysis to carboxylic acid under acidic conditions), while the sulfonamide group can participate in hydrogen bonding, affecting solubility. The oxazole ring’s electron-deficient nature allows for electrophilic substitutions, enabling structural modifications for SAR studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC50 values in cancer cell lines)?

- Methodological Answer :

- Comparative assays : Replicate experiments under standardized conditions (e.g., MTT assay, 48-hour incubation, 10% FBS).

- Structural validation : Confirm batch-to-batch consistency using NMR and X-ray crystallography to rule out polymorphic effects.

- Target validation : Use siRNA knockdowns to confirm on-target effects (e.g., kinase inhibition) vs. off-target cytotoxicity .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound’s analogs?

- Methodological Answer :

- Core modifications : Replace the oxazole with thiazole or imidazole to assess ring electronic effects.

- Substituent variation : Systematically alter the benzylamino group (e.g., para- vs. meta-substitutions) and track changes in binding affinity via surface plasmon resonance (SPR).

- Computational modeling : Use molecular docking (AutoDock Vina) to predict interactions with targets like carbonic anhydrase IX .

Q. How does the compound’s stability under physiological conditions impact in vivo studies?

- Methodological Answer :

- pH stability : Test degradation in buffers (pH 4.5–7.4) using LC-MS. The sulfonamide group may hydrolyze in acidic environments, requiring prodrug strategies.

- Plasma stability : Incubate with human plasma (37°C, 24 hours) and quantify parent compound vs. metabolites.

- Light sensitivity : Store in amber vials if the cyano-oxazole moiety shows photodegradation .

Q. What experimental designs are recommended for elucidating the compound’s mechanism of enzyme inhibition?

- Methodological Answer :

- Enzyme kinetics : Perform Michaelis-Menten assays (e.g., with recombinant kinases) to determine inhibition type (competitive/non-competitive).

- Isothermal titration calorimetry (ITC) : Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions.

- Crystallography : Co-crystallize the compound with target enzymes (e.g., PDB deposition) to identify key binding residues .

Contradictions and Recommendations

- Synthetic Yield Variability : Yields range from 30–60% across studies due to moisture-sensitive intermediates. Recommendations: Use inert atmosphere (N₂/Ar) for sulfonamide coupling steps .

- Biological Activity Discrepancies : Inconsistent IC50 values may stem from cell line heterogeneity. Recommendations: Validate using patient-derived xenograft (PDX) models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.